![molecular formula C26H34F16O4 B1437237 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) CAS No. 544446-07-3](/img/structure/B1437237.png)
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate)
Overview
Description
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a liquid crystal material used in optically anisotropic patterned retarders, allowing for high pattern resolution and optical physical performance . It has a molecular weight of 714.53 .
Molecular Structure Analysis
The molecular formula of 1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is C26H34F16O4 . The InChI code is 1S/C26H34F16O4/c1-5-9-15 (10-6-2)17 (43)45-13-19 (27,28)21 (31,32)23 (35,36)25 (39,40)26 (41,42)24 (37,38)22 (33,34)20 (29,30)14-46-18 (44)16 (11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 .Physical And Chemical Properties Analysis
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) is a clear, colourless liquid . It has a molecular weight of 714.52 .Scientific Research Applications
Liquid Crystal Material
This compound is used as a liquid crystal material in optically anisotropic patterned retarders. It allows for high pattern resolution and optimal physical performance in optical devices .
Bromo (Ester) (Macro)initiators Preparation
It may be used in the preparation of diverse bromo (ester) (macro)initiators. These initiators are essential for the synthesis of fluorinated pentablock and amphiphilic triblock copolymers with a central polyether segment .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research, indicating its use in this field of scientific study .
Safety and Hazards
properties
IUPAC Name |
[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-10-(2-propylpentanoyloxy)decyl] 2-propylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F16O4/c1-5-9-15(10-6-2)17(43)45-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-46-18(44)16(11-7-3)12-8-4/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADXRBLSQCPTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCC(C(C(C(C(C(C(C(COC(=O)C(CCC)CCC)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660263 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,10H,10H-Perfluorodecan-1,10-diyl bis (2-propylpentanoate) | |
CAS RN |
544446-07-3 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorodecane-1,10-diyl bis(2-propylpentanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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